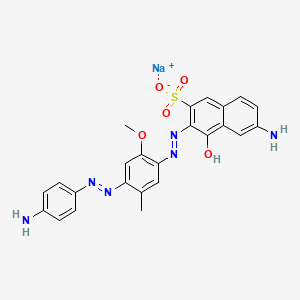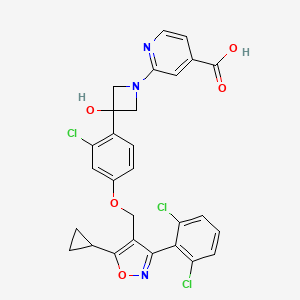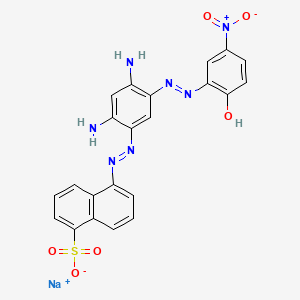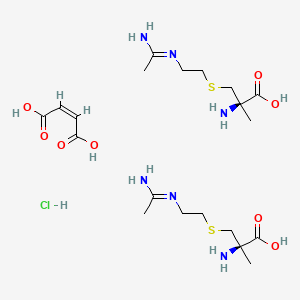
COH29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribonucleotide reductase inhibitor COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase enzyme. This compound has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. Ribonucleotide reductase is a key enzyme responsible for the de novo conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential for DNA synthesis and repair .
Mechanism of Action
- RNR plays a crucial role in DNA synthesis by converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) .
- This binding interferes with the interaction between RRM1 and RRM2, disrupting the assembly of the active RNR holoenzyme .
- The downstream effects include decreased cell proliferation and increased sensitivity to DNA-damaging agents .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
COH29 is an aromatically substituted thiazole compound that inhibits the α and β subunit of RNR with IC50s of 16 μM . It interacts with the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This interaction blocks the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides, the building blocks of DNA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It overcomes the resistance of cancer cells to Hydroxyurea and Gemcitabine . It effectively inhibits the proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia . It has little effect on normal fibroblasts or endothelial cells . In vitro experiments have shown that treatment with this compound results in a significant decrease in colony formation, cell proliferation, and migration .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ligand-binding pocket of the RNR M2 subunit . This binding interaction interferes with the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides . This leads to genomic instability, suppressed homologous recombinant DNA damage repair, and subsequently induced cell death through apoptosis in cells .
Dosage Effects in Animal Models
In animal models, this compound treatment has shown significant tumor growth suppression and prolonged overall survival
Metabolic Pathways
This compound is involved in the de novo deoxyribonucleotide triphosphate (dNTP) synthesis pathway . It inhibits the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo dNTP synthesis .
Transport and Distribution
It is known that this compound binds to the ligand-binding pocket of the RNR M2 subunit , suggesting that it may be localized to areas of the cell where this enzyme is present.
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where ribonucleotide reductase, the enzyme it inhibits, is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ribonucleotide reductase inhibitor COH29 involves the formation of an aromatically substituted thiazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thiazole ring and subsequent aromatic substitution .
Industrial Production Methods
Industrial production methods for ribonucleotide reductase inhibitor this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ribonucleotide reductase inhibitor COH29 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the ligand-binding pocket of the ribonucleotide reductase M2 subunit near the C-terminal tail .
Common Reagents and Conditions
The binding interaction of ribonucleotide reductase inhibitor this compound with the ribonucleotide reductase M2 subunit does not require specific reagents or conditions. Instead, it relies on the molecular structure of the compound and its affinity for the binding pocket .
Major Products Formed
As ribonucleotide reductase inhibitor this compound primarily functions through binding interactions, there are no major chemical products formed from traditional reactions. The primary outcome is the inhibition of ribonucleotide reductase activity, leading to decreased DNA synthesis and cell cycle arrest .
Scientific Research Applications
Comparison with Similar Compounds
Ribonucleotide reductase inhibitor COH29 is unique compared to other ribonucleotide reductase inhibitors due to its specific binding mechanism and its ability to overcome drug resistance in cancer cells. Similar compounds include:
Hydroxyurea: A well-known ribonucleotide reductase inhibitor that has been used in cancer treatment for many years.
Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer therapy.
Ribonucleotide reductase inhibitor this compound addresses some of these limitations by offering a novel mechanism of inhibition and improved efficacy in overcoming drug resistance .
Properties
IUPAC Name |
N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGDLPSXAGQFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190932-38-7 |
Source


|
| Record name | COH-29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COH-29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)



